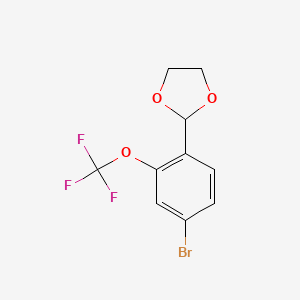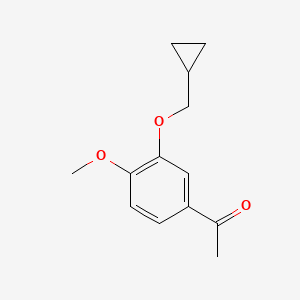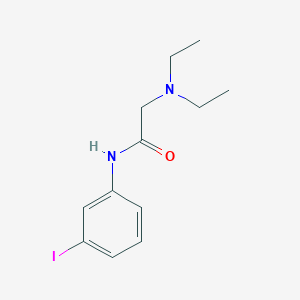
2-(diethylamino)-N-(3-iodophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(diethylamino)-N-(3-iodophenyl)acetamide is an organic compound that features a diethylamino group, an iodophenyl group, and an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)-N-(3-iodophenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-iodoaniline and diethylamine.
Formation of Intermediate: 3-iodoaniline is reacted with chloroacetyl chloride to form 3-iodo-N-(chloroacetyl)aniline.
Final Product Formation: The intermediate is then reacted with diethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(diethylamino)-N-(3-iodophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.
Substitution: The iodine atom in the iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenylacetamides depending on the nucleophile used.
科学研究应用
2-(diethylamino)-N-(3-iodophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a radioligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用机制
The mechanism of action of 2-(diethylamino)-N-(3-iodophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The iodophenyl group may facilitate binding through halogen bonding, while the diethylamino group can enhance solubility and membrane permeability.
相似化合物的比较
Similar Compounds
2-(diethylamino)-N-(4-iodophenyl)acetamide: Similar structure but with the iodine atom in the para position.
2-(diethylamino)-N-(3-bromophenyl)acetamide: Bromine atom instead of iodine.
2-(diethylamino)-N-(3-chlorophenyl)acetamide: Chlorine atom instead of iodine.
Uniqueness
2-(diethylamino)-N-(3-iodophenyl)acetamide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain molecular targets.
属性
分子式 |
C12H17IN2O |
|---|---|
分子量 |
332.18 g/mol |
IUPAC 名称 |
2-(diethylamino)-N-(3-iodophenyl)acetamide |
InChI |
InChI=1S/C12H17IN2O/c1-3-15(4-2)9-12(16)14-11-7-5-6-10(13)8-11/h5-8H,3-4,9H2,1-2H3,(H,14,16) |
InChI 键 |
BDDPEXIVXXOVKG-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC(=O)NC1=CC(=CC=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-Chlorophenyl)benzo[b]thiophene](/img/structure/B14763184.png)


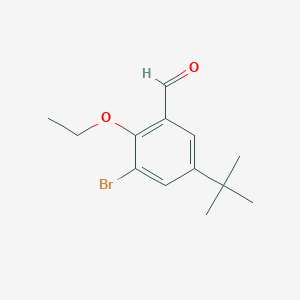
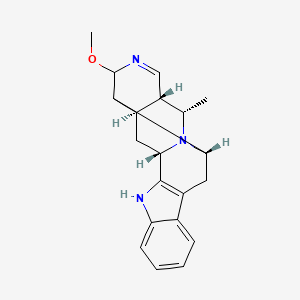
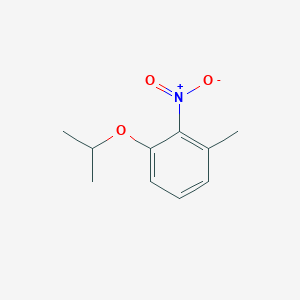
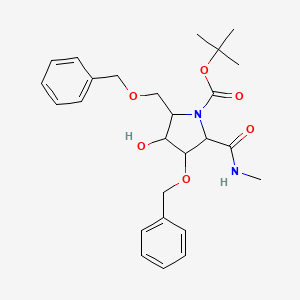
![Benzo[h]pentaphene](/img/structure/B14763217.png)
